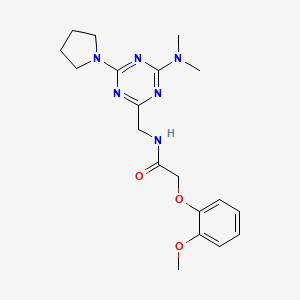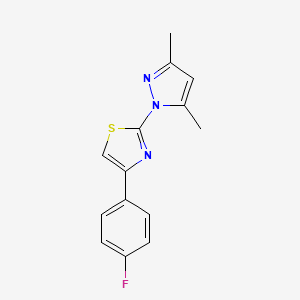![molecular formula C14H15N3O4S2 B2385605 N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2319840-64-5](/img/structure/B2385605.png)
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[c][1,2,5]thiadiazole is a type of heterocyclic compound that has been extensively researched for use in photovoltaics or as fluorescent sensors . It is an electron-deficient monomer and is often introduced into 2D frameworks to construct fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .
Synthesis Analysis
The synthesis of compounds with the benzo[c][1,2,5]thiadiazole moiety can be challenging. In one study, an electron-deficient monomer 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD) was introduced into a 2D framework to construct fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .Molecular Structure Analysis
The benzo[c][1,2,5]thiadiazole moiety is electron-deficient, which makes it an ideal platform for sensing electron-rich molecules .Chemical Reactions Analysis
The benzo[c][1,2,5]thiadiazole moiety can participate in various chemical reactions. For instance, it can be used as an internal acceptor in donor–acceptor–donor (D–A–D) structures .Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[c][1,2,5]thiadiazole-based compounds can vary widely. For example, F-CTF nanosheets exhibit high stability, high porosity, and high fluorescence performance .Scientific Research Applications
Photodynamic Therapy Applications
The study by Pişkin, Canpolat, and Öztürk (2020) discusses a new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, demonstrating good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features make it a potential Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial Activity
Gadad et al. (2000) synthesized and tested the antibacterial activity of 5-guanylhydrazone/thiocyanato-6-arylimidazo[2,1-b]-1,3, 4-thiadiazole-2-sulfonamide derivatives, finding high degrees of activity against Escherichia coli and Staphylococcus aureus, comparable to that of sulfamethoxazole and Norfloxacin (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).
Investigation of Tautomeric Behavior
Erturk et al. (2016) investigated the tautomeric forms of 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide, a sulfonamide derivative, using spectroscopic methods. This study provides insights into how molecular conformation or tautomeric forms of molecules relate to their pharmaceutical and biological activities (Erturk, Gumus, Dikmen, & Alver, 2016).
Anticancer Activity
Ghorab et al. (2016) described novel sulfonamides with a biologically active 3,4-dimethoxyphenyl moiety, showing in vitro anticancer activity against several cancer cell lines. Compounds 4, 10, 16, and 19 showed promising cytotoxic agents' activity, with some being more active as VEGFR-2 inhibitors than dasatinib, highlighting their potential in anticancer applications (Ghorab, Alsaid, Nissan, Ashour, Al-Mishari, Kumar, & Ahmed, 2016).
Antimicrobial and Antiviral Activities
- Krátký et al. (2012) synthesized novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, exhibiting significant antimicrobial activity against various bacteria and Mycobacterium species, suggesting their potential in treating bacterial infections (Krátký, Vinšová, Volková, Buchta, Trejtnar, & Stolaříková, 2012).
- Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, showing anti-tobacco mosaic virus activity, demonstrating the antiviral potential of sulfonamide derivatives (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Mechanism of Action
The mechanism of action of benzo[c][1,2,5]thiadiazole-based compounds can vary depending on their specific structure and application. For example, in the case of F-CTF nanosheets, their unique detection performance can be attributed to the static quenching process, which is confirmed by the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between F-CTF-3 and primary aromatic amines (PAAs) .
properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c1-8-6-10(9(2)21-8)12(18)7-15-23(19,20)13-5-3-4-11-14(13)17-22-16-11/h3-6,12,15,18H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMOZZBMAPBGDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=CC=CC3=NSN=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2385522.png)
![2-(4-ethoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2385523.png)

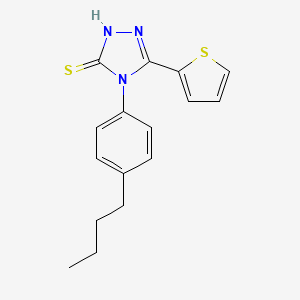
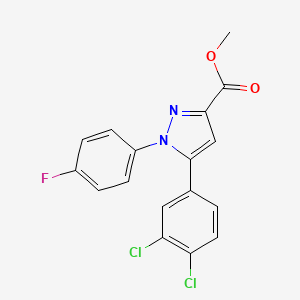

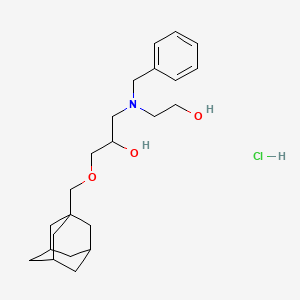
![4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline](/img/structure/B2385534.png)
![Benzo[d][1,3]dioxol-5-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2385535.png)
![6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2385536.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(2-methylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B2385537.png)
![3-tert-butyl-1-[(3,4-dichlorophenyl)methyl]-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2385538.png)
